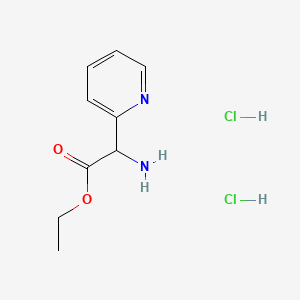

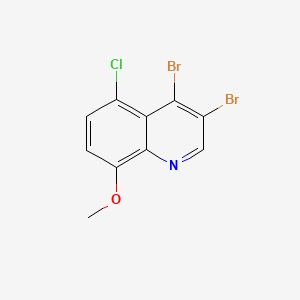

![molecular formula C6H3Br2N3 B566838 2,8-二溴-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1257705-07-9](/img/structure/B566838.png)

2,8-二溴-[1,2,4]三唑并[1,5-a]吡啶

描述

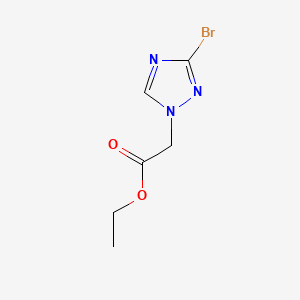

“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1257705-07-9 . It has a molecular weight of 276.92 and its IUPAC name is 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine . It is a light yellow solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to “2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, is isoelectronic with purines . This means that the ring system of these compounds has the same number of π electrons and the same arrangement of atoms . This structural similarity allows these compounds to be used as possible surrogates of the purine ring .

Physical And Chemical Properties Analysis

“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a light yellow solid . It has a molecular weight of 276.92 and is stored at temperatures between 0-5°C .

科学研究应用

Antidepressant Medication

The discovery of trazodone, a [1,2,4]-triazolopyridine derivative as a selective serotonin reuptake inhibitor for treating depression , suggests that 2,8-Dibromo derivatives could potentially be explored for similar pharmacological applications.

Anticancer Activity

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent antitumor activities by acting on different targets such as tubulin and CDK2 . The brominated derivative may offer a novel approach to targeted cancer therapy.

Catalyst-Free Synthesis

An eco-friendly method for synthesizing [1,2,4]-triazolo[1,5-a]pyridines under microwave conditions without catalysts could be applicable to 2,8-Dibromo derivatives for greener chemistry practices.

Biological Activities

The scaffold is present in structures used in agriculture and medicinal chemistry with antibacterial, antifungal, antiviral, antiparasitic activities . The dibromo variant could enhance these properties or offer specificity.

Cell Cycle Arrest and Apoptosis Induction

Compounds in this class have been shown to induce cell cycle arrest and apoptosis in cancer cells , suggesting a potential application in cancer research and therapy.

Targeted Therapy Development

The structural uniqueness of [1,2,4]-triazolopyridines makes them candidates for developing new targeted therapies with minimal side effects .

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .

Biochemical Pathways

Given its potential role as a jak inhibitor, it may impact the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Result of Action

Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

属性

IUPAC Name |

2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTOPRBLSYPTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

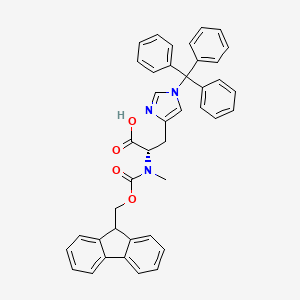

![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)

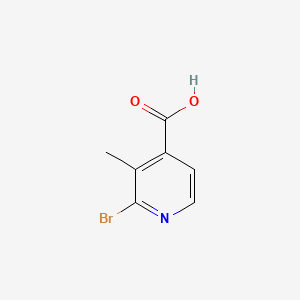

![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)

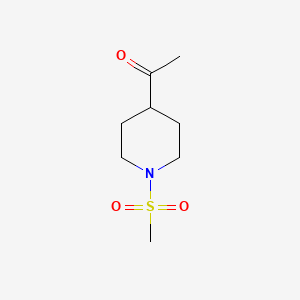

![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)